molecular formula C13H20N2O B1521626 {1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol CAS No. 334952-06-6

{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol

Cat. No.: B1521626
CAS No.: 334952-06-6
M. Wt: 220.31 g/mol
InChI Key: ZWVNZSBNYYVKIM-UHFFFAOYSA-N
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Description

{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is a solid amine-derivatized compound that features a piperidine ring core substituted with a methanol group at the 4-position and a 4-aminophenylmethyl group at the nitrogen atom . This specific molecular architecture, which integrates both an aromatic amine and a piperidinyl alcohol functional group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. As a building block, this chemical is particularly useful for pharmaceutical research and development, where it can serve as a precursor in the synthesis of more complex molecules. Its structure is cataloged under several identifiers, including CAS 334952-06-6 and MDL number MFCD11132976 . Researchers utilize this compound in the exploration of structure-activity relationships, often employing it to introduce a specific amine-rich pharmacophore into candidate molecules. Its applications are strictly confined to the laboratory, and it is not for human or veterinary use. Proper storage conditions and handling procedures should be followed in accordance with laboratory safety guidelines to ensure its stability and safe use in research settings.

Properties

IUPAC Name

[1-[(4-aminophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVNZSBNYYVKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Introduction of the 4-Aminophenylmethyl Group

A typical approach involves nucleophilic substitution or reductive amination reactions:

  • Reductive amination of piperidin-4-one with 4-aminobenzaldehyde or its protected derivatives.
  • Alternatively, nucleophilic substitution of a mesylate or halide derivative at the piperidine nitrogen with 4-aminobenzyl amine.

An example from literature shows that nucleophilic substitution of mesylate intermediates with benzylamine derivatives yields secondary amines with the desired benzyl substitution in moderate to high yields (60–87%).

Preparation of the Hydroxymethyl Group at the 4-Position

  • Reduction of esters or ketones at the 4-position of the piperidine ring to primary alcohols using LiAlH4 or similar hydride reagents is a common step.
  • Oxidation of primary alcohols to aldehydes followed by reductive amination is used when further functionalization is required.

Catalytic Hydrogenation for Reduction

  • Catalytic hydrogenation using Pd/C or Raney nickel is employed for reduction of nitro groups to amines and for saturation of double bonds in intermediates.
  • Organic compounds such as ammonium formate can serve as hydrogen donors in transfer hydrogenation, avoiding gaseous hydrogen and improving safety and scalability.

Protection and Deprotection Strategies

  • Protecting groups like Cbz (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) are used to protect amine groups during multi-step synthesis.
  • Tosylation is used to protect hydroxyl groups or to activate alcohols for substitution.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Tosylation of piperidin-4-one Tosyl chloride, base Tosyl-protected piperidin-4-one
2 Conjugate addition of phenyl nucleophile Phenylboronic acid, catalyst 4-Phenylpiperidin-4-one intermediate
3 Reduction of ester to alcohol LiAlH4 Primary alcohol at 4-position
4 Mesylation of alcohol Methanesulfonyl chloride Mesylate intermediate
5 Nucleophilic substitution Benzylamine derivatives Secondary amine with 4-aminophenylmethyl
6 Catalytic hydrogenation Pd/C, ammonium formate (transfer hydrogenation) Reduction of nitro to amino group
7 Deprotection Acid or base conditions Final target compound

Data Tables: Solubility and Stock Solution Preparation

From GLP Bio data for a closely related compound, 1-[(4-Aminophenyl)methyl]piperidin-4-ol, stock solutions are prepared considering solubility in solvents such as DMSO, PEG300, Tween 80, and water. This method can be adapted for this compound:

Stock Solution Preparation (mg compound) 1 mg 5 mg 10 mg
1 mM solution volume (mL) 4.85 24.24 48.48
5 mM solution volume (mL) 0.97 4.85 9.70
10 mM solution volume (mL) 0.48 2.42 4.85

Note: Solvent addition must be done sequentially with clear solution confirmation at each step.

Research Findings and Optimization Notes

  • Use of transfer hydrogenation with ammonium formate and Pd/C catalyst provides mild and safe reduction conditions, suitable for industrial scale-up.
  • The stereochemistry of piperidine derivatives influences the cis/trans ratio of products, which can be controlled by choice of reduction and substitution conditions.
  • Indium metal has been reported as a mild reducing agent in related piperidine acylation reactions, offering an alternative to classical bases and hydrogenation methods.
  • Reductive amination and nucleophilic substitution are versatile for introducing the 4-aminophenylmethyl group, with yields depending on protecting group strategies and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-aminobenzoic acid derivatives.

    Reduction: Piperidin-4-ylmethanol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • 4-Hydroxymethyl group : Enhances hydrophilicity and serves as a site for further functionalization.
  • 4-Aminophenylmethyl substituent: Introduces aromaticity and primary amine functionality, which may influence receptor binding or metabolic stability.

Comparison with Structural Analogs

Piperidine derivatives with modifications to the aromatic ring or substituent positions are well-documented. Below is a systematic comparison:

Substituent Variations on the Aromatic Ring

Compound Name Substituent(s) CAS Number Molecular Formula Key Differences Potential Applications
{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methanol 4-Fluorophenyl 174561-04-7 C₁₃H₁₈FNO Fluorine atom increases lipophilicity and electronegativity. σ1 Receptor ligands (neurological activity) .
{1-[(4-Chlorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol (8c) 4-Chloro + 4-Fluoro - C₁₉H₂₀ClFNO Dual halogenation enhances steric bulk and σ1 affinity. Studied for σ1 receptor modulation .
{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol 3-Aminophenyl 1018563-25-1 C₁₃H₂₀N₂O Meta-amino group alters electronic distribution and binding geometry. Unspecified, but amino position may affect target selectivity .
{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol 4-(Aminomethyl)phenyl 162686-54-6 C₁₄H₂₁N₂O Aminomethyl group introduces a secondary amine, increasing polarity. Safety data suggests lab research use .

Modifications to the Piperidine Core

Compound Name Core Modification CAS Number Molecular Formula Key Differences Applications
(1-Benzyl-4-piperidyl)methanol Benzyl substituent - C₁₃H₁₉NO Lacks aromatic amine; benzyl group enhances lipophilicity. Intermediate in antitumor agent synthesis .
N-({4-(Hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide Hydroxymethyl + benzamide - C₂₄H₃₁N₃O₃ Added benzamide moiety extends conjugation and hydrogen-bonding capacity. Inhibitor of neuronal T-type Ca²⁺ channels .

Physicochemical Properties

Property {1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol {1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methanol {1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol
Molecular Weight 220.316 223.291 220.316
LogP (Predicted) ~1.2 (moderate polarity) ~2.1 (higher lipophilicity) ~1.3 (similar to para-isoform)
Hydrogen Bond Donors 2 (NH₂ + OH) 1 (OH) 2 (NH₂ + OH)
Melting Point Not reported 113–116°C (for halogenated analog 8c) Not reported

Biological Activity

{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol, a compound with a piperidine nucleus, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminophenyl group and a hydroxymethyl moiety. Its structure can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

This configuration is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing piperidine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluating related piperidine derivatives reported IC50 values indicating significant antiproliferative activity against leukemia cell lines such as K562 and HL60. The compound's effectiveness was comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Reference
K5623.5
HL6015
U937>20

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. The following table summarizes the IC50 values of selected derivatives:

CompoundAChE IC50 (µM)Urease IC50 (µM)
Compound A2.141.13
Compound B0.636.28
Compound C2.392.15

These findings indicate the compound's potential in drug development for conditions like Alzheimer's disease and urinary tract infections .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Such findings highlight the compound's versatility in addressing infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways involved in pain modulation and neuroprotection.
  • Enzyme Interaction : Its ability to inhibit key enzymes like AChE suggests a mechanism that could enhance neurotransmitter availability in synaptic clefts.
  • Cytotoxicity Induction : The structural features allow for the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have documented the efficacy of similar piperidine derivatives in clinical settings:

  • Leukemia Treatment : A clinical trial involving piperidine-based compounds showed promising results in reducing tumor size in patients with acute myeloid leukemia.
  • Neurodegenerative Disorders : Research indicated that derivatives similar to this compound improved cognitive function in animal models of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol, and how can reaction conditions be optimized?

  • Methodology : Synthesis of piperidine derivatives often involves reductive amination or nucleophilic substitution. For example, analogous compounds like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol are synthesized via multi-step protocols, including HCl-mediated deprotection in methanol followed by neutralization with NaHCO₃ . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents (e.g., amine:aldehyde ratios) to improve yield and purity.
  • Validation : Monitor reactions using TLC or HPLC (e.g., QC-SMD-TFA05 method with 1.63-minute retention time) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, the InChI key and molecular formula (C₁₄H₂₁N₂O) can be cross-verified with PubChem data . Comparative analysis with structurally similar compounds, such as [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol, can validate substituent positioning .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to biological assay design?

  • Methodology : Determine solubility in polar (water, methanol) and nonpolar solvents (DCM, EtOAc) via shake-flask experiments. LogP can be calculated using software (e.g., ChemAxon) or experimentally via octanol-water partitioning. For analogs like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol, solubility in methanol and aqueous buffers is critical for in vitro assays .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 4-amino vs. halogenated analogs) influence biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies using analogs such as [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol (IC₅₀ comparison) and [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol . Fluorine substitution enhances electronegativity and hydrogen-bonding capacity, potentially increasing target binding affinity .
  • Data Analysis : Compare MIC/IC₅₀ values from bioassays (e.g., antimicrobial or enzyme inhibition) to quantify substituent effects .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data?

  • Methodology : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to minimize variability. Use orthogonal techniques (e.g., SPR for binding affinity, ITC for thermodynamic profiling) to validate results . For example, discrepancies in the activity of fluorinated vs. chlorinated analogs may arise from differences in assay sensitivity or compound stability .

Q. How can molecular docking and dynamics simulations be applied to predict target interactions?

  • Methodology : Use software like AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cannabinoid receptors or enzymes). For analogs like [1-(4-Chlorophenyl)cyclopentyl]methanone, docking studies revealed binding to pyrimidine-related targets . Validate predictions with mutagenesis or X-ray crystallography.

Q. What analytical techniques are suitable for detecting degradation products or impurities in stability studies?

  • Methodology : Employ HPLC-MS or UPLC-QTOF to identify degradation pathways (e.g., oxidation of the hydroxymethyl group). For piperidine derivatives, accelerated stability testing under acidic/basic conditions can reveal hydrolytic byproducts .

Methodological Considerations

Q. How should researchers design dose-response experiments to assess toxicity in cellular models?

  • Protocol : Use a logarithmic concentration range (e.g., 1 nM–100 μM) in cell viability assays (MTT, resazurin). Include controls for solvent effects (e.g., DMSO ≤0.1%). For safety data, reference analogs like [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol, which require PPE (gloves, goggles) due to skin/eye irritation risks .

Q. What strategies mitigate batch-to-batch variability in compound synthesis?

  • Strategy : Implement strict QC protocols:

  • Purity ≥95% via HPLC .
  • Consistent stereochemistry confirmed by chiral chromatography .
  • Use of certified reference materials (CRMs) for calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol
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